N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique molecular structure, which includes a benzothiazine core linked to a 3,4-dimethylphenyl acetamide moiety. The compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
The compound can be sourced from various chemical suppliers and is listed in databases such as PubChem and BenchChem, where detailed chemical properties and synthesis methods are documented.
N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is classified as an acetamide due to the presence of the acetamide functional group. Additionally, it falls under the category of heterocyclic compounds owing to its benzothiazine structure.
The synthesis of N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves a multi-step process:
The synthetic routes may involve various solvents and catalysts to enhance reaction efficiency. Optimization of reaction parameters such as temperature and time is crucial for achieving high purity and yield in industrial settings.
The molecular structure of N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be represented by its IUPAC name and structural formula:
IUPAC Name: N-(3,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula: C18H18N2O2S
InChI: InChI=1S/C18H18N2O2S/c1-11-7-8-13(9-12(11)2)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22).
The compound has a molecular weight of 342.42 g/mol. Its structural analysis can be further explored using techniques such as X-ray crystallography or NMR spectroscopy to understand conformational variations influenced by substituents.
N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo several types of chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. The choice of reagents and solvents plays a significant role in determining the outcome of these reactions.
The mechanism of action for N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is largely dependent on its biological targets:
N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is typically characterized by:
Relevant data regarding these properties can be obtained from chemical databases such as PubChem or supplier specifications .
N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5